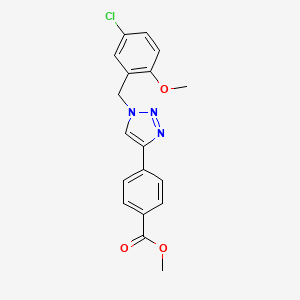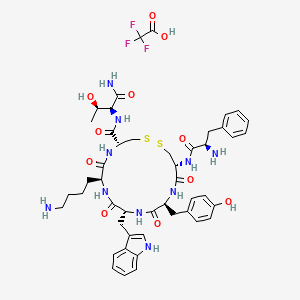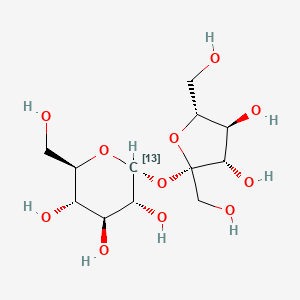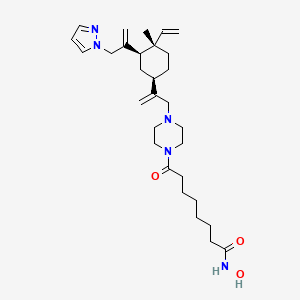
Hdac-IN-67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-67 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression . Inhibiting histone deacetylases can result in the reactivation of suppressed genes, making histone deacetylase inhibitors valuable in the treatment of various diseases, including cancer .
Vorbereitungsmethoden
The preparation of Hdac-IN-67 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 in specific proportions to create a working solution . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Hdac-IN-67 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-67 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histone deacetylase inhibition on gene expression and chromatin structure . In biology, it is used to investigate the role of histone deacetylases in cellular processes such as differentiation, proliferation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions . In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Hdac-IN-67 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription . The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved include those related to gene expression, cell cycle regulation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Hdac-IN-67 is unique compared to other histone deacetylase inhibitors due to its specific binding affinity and selectivity for certain histone deacetylase isoforms . Similar compounds include other histone deacetylase inhibitors such as trichostatin A, vorinostat, and romidepsin . These compounds also inhibit histone deacetylases but may differ in their selectivity, potency, and therapeutic applications .
Eigenschaften
Molekularformel |
C30H47N5O3 |
|---|---|
Molekulargewicht |
525.7 g/mol |
IUPAC-Name |
8-[4-[2-[(1R,3R,4S)-4-ethenyl-4-methyl-3-(3-pyrazol-1-ylprop-1-en-2-yl)cyclohexyl]prop-2-enyl]piperazin-1-yl]-N-hydroxy-8-oxooctanamide |
InChI |
InChI=1S/C30H47N5O3/c1-5-30(4)14-13-26(21-27(30)25(3)23-35-16-10-15-31-35)24(2)22-33-17-19-34(20-18-33)29(37)12-9-7-6-8-11-28(36)32-38/h5,10,15-16,26-27,38H,1-3,6-9,11-14,17-23H2,4H3,(H,32,36)/t26-,27+,30-/m1/s1 |
InChI-Schlüssel |
KHJRSHLCILPLCN-HRHHFINDSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](C[C@H]1C(=C)CN2C=CC=N2)C(=C)CN3CCN(CC3)C(=O)CCCCCCC(=O)NO)C=C |
Kanonische SMILES |
CC1(CCC(CC1C(=C)CN2C=CC=N2)C(=C)CN3CCN(CC3)C(=O)CCCCCCC(=O)NO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


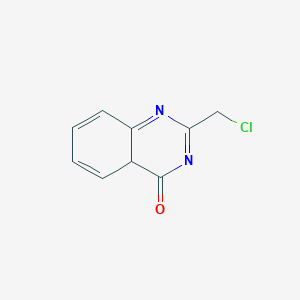
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
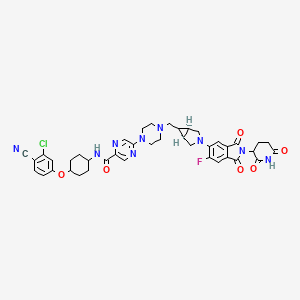
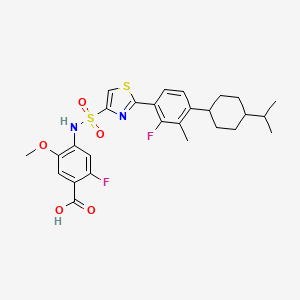
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
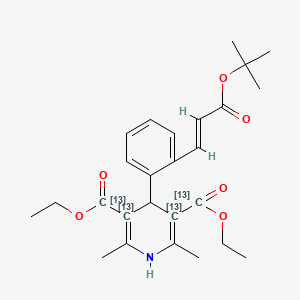
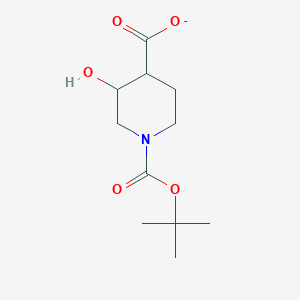
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

